5-Methyl-3(2H)-pyridazinone: A Technical Guide for Researchers
5-Methyl-3(2H)-pyridazinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of 5-Methyl-3(2H)-pyridazinone. The information is curated to support research and development endeavors in medicinal chemistry and related fields.
Core Chemical Properties
5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazinone core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| CAS Number | 54709-94-3 | [1] |
| Melting Point | 151-153 °C | [2] |
| Boiling Point | Not experimentally reported. | |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 11.50 ± 0.40 | |
| Appearance | White to yellow solid | |
| Solubility | No specific experimental data found for 5-Methyl-3(2H)-pyridazinone. However, for the structurally similar 6-phenyl-pyridazin-3(2H)-one, solubility is low in water and increases in organic solvents, being freely soluble in DMSO.[4][5][6] |
Spectral Data
The structural elucidation of 5-Methyl-3(2H)-pyridazinone is supported by the following spectral data.
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 11.38 (br s, 1H, NH), 7.66 (s, 1H, Ar-H), 6.74 (s, 1H, Ar-H), 2.25 (s, 3H, CH₃) | [1] |
| ¹³C NMR | Specific experimental data for 5-Methyl-3(2H)-pyridazinone is not readily available. However, for pyridazinone derivatives, the carbonyl carbon typically appears in the range of 158-161 ppm.[7] | |
| Infrared (IR) | Key characteristic peaks for the pyridazinone ring include a C=O stretching vibration around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. C-H stretching and bending, as well as C=N stretching, are also expected.[8] | |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 110. Common fragmentation patterns for heterocyclic compounds involve the loss of small neutral molecules like CO and N₂.[9][10][11][12][13] |
Experimental Protocols
Synthesis of 5-Methyl-3(2H)-pyridazinone[1]
A common synthetic route to 5-Methyl-3(2H)-pyridazinone involves the reaction of a furanone derivative with hydrazine hydrate.
Materials:
-
5-Hydroxy-4-methyl-5H-furan-2-one
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
A mixture of 5-Hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) and hydrazine hydrate (4.38 g, 87.6 mmol) is stirred vigorously in tetrahydrofuran at room temperature for 1.5 hours.
-
Once a solid precipitate begins to form, the reaction mixture is heated to 60 °C and maintained overnight.
-
Upon completion of the reaction, the crude product is adsorbed onto silica gel.
-
The product is purified by column chromatography using an eluent gradient of 0% to 10% methanol in a 1:1 mixture of ethyl acetate and dichloromethane.
-
This procedure typically yields 7.7 g (80%) of 5-Methyl-3(2H)-pyridazinone.
Biological Activity and Signaling Pathway
The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activities. A significant body of research has identified the pyridazinone moiety as a critical determinant for the inhibition of phosphodiesterase 3 (PDE3).[14][15][16] While direct experimental evidence for 5-Methyl-3(2H)-pyridazinone as a PDE3 inhibitor is not yet published, its structural features strongly suggest potential activity within this class.
Phosphodiesterase 3 is a key enzyme in the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the hydrolysis of cAMP, PDE3 inhibitors lead to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events that can result in various physiological responses, including vasodilation and increased cardiac contractility.[17]
The structure-activity relationship (SAR) studies of various pyridazinone derivatives have shown that the lactam functionality of the pyridazinone ring is a crucial element for PDE3 inhibitory activity.[14][15] The presence of a methyl group at the 5-position, as in the case of 5-Methyl-3(2H)-pyridazinone, is also a common feature in other biologically active pyridazinone-based PDE inhibitors.[17][18] These structural similarities provide a strong rationale for investigating 5-Methyl-3(2H)-pyridazinone as a potential modulator of the PDE3 signaling pathway.
Conclusion
5-Methyl-3(2H)-pyridazinone is a readily synthesizable heterocyclic compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery. Based on the well-documented activities of structurally related pyridazinones, it is a promising candidate for development as a phosphodiesterase 3 inhibitor. Further experimental validation of its biological activity and detailed characterization of its interaction with the PDE3 enzyme are warranted to fully elucidate its therapeutic potential.
References
- 1. 5-Methyl-3(2H)-pyridazinone | 54709-94-3 [chemicalbook.com]
- 2. 54709-94-3 CAS MSDS (5-Methyl-3(2H)-pyridazinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmchemsci.com [jmchemsci.com]


